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Compound of Interest

Compound Name: N-(Heptan-2-yl)cyclohexanamine
CAS No.: 132666-32-1
Cat. No.: B141274
Get Quote
. J

Application Note: High-Sensitivity Analytical Profiling of N-(Heptan-2-yl)cyclohexanamine

Executive Summary & Chemical Context

N-(Heptan-2-yl)cyclohexanamine (CAS: 92162-22-6), also known as N-cyclohexyl-2-
aminoheptane, is a secondary aliphatic amine structurally related to the sympathomimetic
stimulants Tuaminoheptane (2-aminoheptane) and Propylhexedrine.

While often encountered as a specialized intermediate in the synthesis of pharmaceutical
alkylamines, it has recently drawn attention in forensic and toxicological screening as a
potential impurity or designer analog in "pre-workout" supplements containing Octodrine
(DMHA) or 1,3-DMAA.

This guide provides a definitive analytical framework for its detection and quantification. Unlike
primary amines, the N-cyclohexyl steric hindrance requires specific chromatographic
considerations to prevent peak tailing and ensure accurate mass spectrometry fragmentation.

Physicochemical Profile:
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Property Value Notes
Formula Ci3zH27N Secondary Amine
Molecular Weight 197.36 g/mol Monoisotopic: 197.21

Highly basic; requires high pH
pKa (Calc.) ~10.5 extraction or acidic mobile

phase

Highly lipophilic; stron
LogP (Calc.) 4.8 J y Pop J
retention on C18

| Solubility | Organic solvents (MeOH, DCM) | Poor water solubility as free base |

Method A: LC-MS/MS Quantitative Protocol (Gold
Standard)

Objective: Trace-level quantification in biological matrices (plasma/urine) or complex
supplement formulations. Principle: Electrospray lonization (ESI+) in Multiple Reaction
Monitoring (MRM) mode.

Chromatographic Conditions

e System: UHPLC (Agilent 1290 / Waters Acquity)

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 um) or equivalent.

o Rationale: The high lipophilicity (LogP 4.8) requires a C18 phase.[1] A biphenyl column is
an alternative if isomer separation (e.g., from N-hexyl analogs) is needed.

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Note: Ammonium formate is added to buffer the pH and improve peak shape for the
secondary amine.

Gradient:
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0-1 min: 5% B

[e]

o

1-6 min: Linear ramp to 95% B

6-8 min: Hold 95% B

[¢]

[¢]

8.1 min: Re-equilibrate 5% B

» Flow Rate: 0.4 mL/min

e Temp: 40°C

Mass Spectrometry Parameters (ESI+)
» Source: ESI Positive Mode

e Capillary Voltage: 3.5 kV

e Desolvation Temp: 450°C

e Precursor lon:m/z 198.2 [M+H]*

MRM Transition Table:

Transition Precursor Collision Mechanistic
Product (m/z) ..
Type (m/z) Energy (eV) Origin
Loss of

Cyclohexene
(Neutral loss

Quantifier 198.2 116.1 15-20 of 82 Da via
McLafferty-like
rearrangement
)

- Cyclohexyl

Quialifier 1 198.2 83.1 25

cation [CeHa1]*

| Qualifier 2 | 198.2 | 55.1 | 30 | Alkyl chain fragmentation [CaH7]* |
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Critical Insight: The transition 198.2 — 116.1 is the most specific. It represents the cleavage of
the N-cyclohexyl bond with hydrogen transfer, leaving the protonated 2-aminoheptane core.

This distinguishes it from linear alkyl isomers.

Method B: GC-MS Screening Protocol (Raw
Materials)

Objective: Identification of the amine in raw chemical powders or oils. Challenge: Secondary
amines often exhibit peak tailing and thermal instability on standard GC columns. Solution:
Derivatization with TFAA (Trifluoroacetic Anhydride) is recommended to form the stable amide.

Sample Preparation (Derivatization)

e Dissolve 10 mg sample in 1 mL Ethyl Acetate.

Add 50 pL TFAA.

Incubate at 60°C for 20 minutes.

Evaporate to dryness under Nitrogen.

Reconstitute in 1 mL Ethyl Acetate.

GC-MS Parameters

e Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25um).
e Carrier Gas: Helium @ 1.0 mL/min.
e Inlet: 250°C, Split 20:1.

e Oven Program:
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o 60°C (hold 1 min)

o 20°C/min to 280°C (hold 5 min)

o Detection: El Source (70 eV), Scan range 40-350 amu.

Spectral Interpretation (TFA-Derivative)

e Molecular lon:m/z 293 (Parent 197 + 97 [COCFs3] - 1 [H]).
e Base Peak:m/z ~180-200 region (Alpha-cleavage of the heptyl chain).

o Key Fragment:m/z 69 (CFs*) — Diagnostic for TFA derivatives.

Protocol Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical
workflow based on sample type.
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Sample Received

Determine Matrix Type

Complex \Pure

Biological (Urine/Plasma)
Trace Level (<1 ppm)

Raw Powder/Qil
High Purity (>90%)

:

Liquid-Liquid Extraction
(pH 12, MTBE)

LC-MS/MS (ESI+)

MRM: 198 -> 116

:

Dilute in MeOH

Quick Screen \Recommended

Direct GC-MS
(High Tailing Risk)

Derivatization (TFAA)
Form N-TFA-Amide

GC-MS (El)

Target m/z 293

Click to download full resolution via product page

Caption: Decision tree for selecting LC-MS/MS vs. GC-MS workflows based on sample matrix

complexity and sensitivity requirements.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation, the following criteria must be met before routine

analysis:

¢ System Suitability:
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o Inject a 100 ng/mL standard 5 times.
o Requirement: %RSD of Peak Area < 2.0%.
o Tailing Factor: Must be < 1.5 (Critical for secondary amines).
e Linearity:
o Range: 10 ng/mL to 1000 ng/mL.
o Requirement: R2 > 0.995 using 1/x weighting.
e Carryover Check:
o Inject a blank immediately after the highest standard (1000 ng/mL).
o Requirement: Analyte peak in blank < 20% of LLOQ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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